molecular formula C26H43N8O15P3S B12369852 [6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B12369852
M. Wt: 832.7 g/mol
InChI Key: FZIWKPQRUPCWGL-LDAIXZEYSA-N
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Description

The compound [6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amide, phosphate, and purine, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thieno[3,4-d]imidazole Core: This step involves the cyclization of a suitable precursor to form the thieno[3,4-d]imidazole ring system. Common reagents include sulfur sources and nitrogen-containing compounds.

    Attachment of the Pentanoylamino Group: The pentanoylamino group is introduced through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Glycosylation: The attachment of the purine-containing sugar moiety is carried out through glycosylation reactions, often using glycosyl donors and catalysts such as silver triflate (AgOTf).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thieno[3,4-d]imidazole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl and purine groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the purine and phosphoryl groups but differs in the sugar moiety and overall structure.

    Nicotinamide Adenine Dinucleotide (NAD): Contains a similar purine group but has different functional groups and a distinct role in cellular metabolism.

Uniqueness

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile tool in scientific research.

Properties

Molecular Formula

C26H43N8O15P3S

Molecular Weight

832.7 g/mol

IUPAC Name

[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C26H43N8O15P3S/c27-23-20-24(30-13-29-23)34(14-31-20)25-22(37)21(36)16(47-25)11-46-51(41,42)49-52(43,44)48-50(39,40)45-10-6-2-1-5-9-28-18(35)8-4-3-7-17-19-15(12-53-17)32-26(38)33-19/h13-17,19,21-22,25,36-37H,1-12H2,(H,28,35)(H,39,40)(H,41,42)(H,43,44)(H2,27,29,30)(H2,32,33,38)/t15-,16+,17-,19-,21+,22+,25+/m0/s1

InChI Key

FZIWKPQRUPCWGL-LDAIXZEYSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2

Origin of Product

United States

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